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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B15548528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCB35625, a potent

antagonist of the chemokine receptors CCR1 and CCR3, to study and inhibit Human

Immunodeficiency Virus type 1 (HIV-1) entry. UCB35625 has been identified as an effective

inhibitor of HIV-1 entry mediated by the CCR3 coreceptor.[1] This document outlines the

mechanism of action of UCB35625, provides detailed protocols for key experimental assays,

and presents relevant quantitative data to facilitate its application in HIV-1 research and drug

development.

Mechanism of Action
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope

glycoprotein (Env) to the CD4 receptor on the target cell surface. This binding triggers

conformational changes in Env, exposing a binding site for a coreceptor, which is typically one

of the chemokine receptors, CCR5 or CXCR4. However, some HIV-1 strains, particularly

primary isolates, can utilize alternative coreceptors such as CCR3 for entry.[1]

UCB35625 is a small molecule that functions as a non-competitive antagonist of CCR1 and

CCR3.[1][2] In the context of HIV-1, UCB35625 specifically targets the CCR3 coreceptor. By

binding to CCR3, UCB35625 is thought to induce a conformational change in the receptor that

prevents the HIV-1 gp120 protein from effectively engaging with it, thereby blocking the fusion

of the viral and cellular membranes and subsequent viral entry.[1] This inhibitory action occurs
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at nanomolar concentrations, making UCB35625 a valuable tool for investigating the role of

CCR3 in HIV-1 infection and for the development of novel entry inhibitors.

Quantitative Data for UCB35625
The following table summarizes the inhibitory concentrations (IC50) of UCB35625 in various

functional assays. This data provides a reference for the potency of UCB35625 in different

experimental settings.

Assay Type Target
Ligand/Viru
s

Cell Line IC50 (nM) Reference

HIV-1 Entry

Inhibition
CCR3

HIV-1 primary

isolate 89.6

NP-2 (glial

cells

expressing

CD4 and

CCR3)

57 [1][3]

Chemotaxis

Inhibition
CCR1 MIP-1α

CCR1-

transfected

cells

9.6 [1]

Chemotaxis

Inhibition
CCR3 Eotaxin

CCR3-

transfected

cells

93.7 [1]

Receptor

Internalizatio

n Inhibition

CCR1 MIP-1α
Purified

PMNL
19.8 [3]

Receptor

Internalizatio

n Inhibition

CCR3 Eotaxin
Purified

PMNL
410 [3]

Experimental Protocols
Detailed protocols for two key experiments to assess the HIV-1 entry inhibitory activity of

UCB35625 are provided below: a pseudovirus neutralization assay and a cell-cell fusion assay.
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HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of UCB35625 to inhibit infection by HIV-1 pseudoviruses

expressing an Env protein that utilizes the CCR3 coreceptor. The readout is typically the

activity of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.

Materials:

HEK293T cells

HIV-1 Env expression plasmid (for a CCR3-tropic strain, e.g., from isolate 89.6)

HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)

Transfection reagent (e.g., FuGENE 6 or Polyethylenimine)

Target cells expressing CD4 and CCR3 (e.g., NP-2/CD4/CCR3 or engineered TZM-bl cells)

UCB35625 (dissolved in DMSO)

Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

Luciferase assay reagent

96-well culture plates (white, clear bottom for cell culture; opaque for luciferase reading)

Luminometer

Protocol:

Pseudovirus Production:

One day before transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent

on the day of transfection.

Co-transfect the HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1

backbone plasmid at a 1:3 ratio, respectively, using a suitable transfection reagent

according to the manufacturer's instructions.
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48 hours post-transfection, harvest the cell culture supernatant containing the

pseudoviruses.

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

Filter the supernatant through a 0.45 µm filter.

(Optional) Aliquot and store the pseudovirus stocks at -80°C. Determine the viral titer (e.g.,

by measuring p24 antigen concentration or by titrating on target cells).

Neutralization Assay:

Seed target cells (e.g., NP-2/CD4/CCR3) in a 96-well white, clear-bottom plate at a

density of 1 x 10^4 cells per well and incubate overnight.

Prepare serial dilutions of UCB35625 in culture medium. The final DMSO concentration

should be kept below 0.5%.

In a separate 96-well plate, mix 50 µL of the diluted UCB35625 with 50 µL of pseudovirus

suspension (diluted to a concentration that yields a strong luciferase signal, typically

100,000 to 200,000 relative light units [RLU]).

Include control wells:

Virus control (pseudovirus + medium, no inhibitor)

Cell control (medium only, no virus or inhibitor)

Incubate the virus-inhibitor mixture for 1 hour at 37°C.

Remove the medium from the target cells and add 100 µL of the virus-inhibitor mixture to

each well.

Incubate the plates for 48 hours at 37°C.

After incubation, remove the supernatant and lyse the cells using 50 µL of luciferase lysis

buffer.
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Add 50 µL of luciferase substrate to each well and immediately measure the luminescence

using a luminometer.

Data Analysis:

Calculate the percentage of inhibition for each UCB35625 concentration using the

following formula: % Inhibition = 100 * [1 - (RLU_inhibitor - RLU_cell_control) /

(RLU_virus_control - RLU_cell_control)]

Plot the percentage of inhibition against the log of the UCB35625 concentration and

determine the IC50 value using non-linear regression analysis.

Cell-Cell Fusion Assay
This assay measures the ability of UCB35625 to block the fusion of cells expressing the HIV-1

Env protein with target cells expressing CD4 and CCR3. Fusion events are detected by the

activation of a reporter gene in the target cells.

Materials:

Effector cells: A cell line that can be transfected to express a CCR3-tropic HIV-1 Env protein

and Tat (e.g., HEK293T or HeLa cells).

Target cells: A cell line expressing CD4 and CCR3, and containing a Tat-inducible reporter

gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g.,

TZM-bl cells).

HIV-1 Env expression plasmid (CCR3-tropic)

HIV-1 Tat expression plasmid

Transfection reagent

UCB35625 (dissolved in DMSO)

Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

Reporter gene assay reagent (e.g., luciferase or β-galactosidase substrate)
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96-well culture plates

Protocol:

Preparation of Effector Cells:

One day before the assay, transfect the effector cells (e.g., HEK293T) with the HIV-1 Env

and Tat expression plasmids using a suitable transfection reagent.

Fusion Assay:

On the day of the assay, seed the target cells (e.g., TZM-bl) in a 96-well plate at a density

of 2 x 10^4 cells per well.

Prepare serial dilutions of UCB35625 in culture medium.

Add the diluted UCB35625 to the wells containing the target cells.

Detach the transfected effector cells using a non-enzymatic cell dissociation solution (e.g.,

EDTA-based).

Add the effector cells to the wells containing the target cells and UCB35625 at a 1:1 ratio.

Include control wells:

Maximum fusion (effector cells + target cells, no inhibitor)

Background control (mock-transfected effector cells + target cells)

Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

After incubation, lyse the cells and measure the reporter gene activity according to the

manufacturer's instructions.

Data Analysis:

Calculate the percentage of fusion inhibition for each UCB35625 concentration using the

following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) /
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(Signal_max_fusion - Signal_background)]

Determine the IC50 value by plotting the percentage of inhibition against the log of the

UCB35625 concentration and performing non-linear regression analysis.

Visualizations
CCR3 Signaling Pathway and HIV-1 Entry
The following diagram illustrates the signaling pathway of the CCR3 receptor upon binding its

natural ligand (e.g., eotaxin) and how HIV-1 utilizes this receptor for entry. UCB35625 acts by

antagonizing the receptor, thereby blocking both the natural signaling and viral entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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